molecular formula C10H13FN2O4 B1666896 Alovudine CAS No. 25526-93-6

Alovudine

Cat. No. B1666896
CAS RN: 25526-93-6
M. Wt: 244.22 g/mol
InChI Key: UXCAQJAQSWSNPQ-XLPZGREQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alovudine, also known as fluorothymidine, is an antiviral agent that was being developed by Medivir . It was discontinued after a Phase II trial in 2005 due to toxicity . It is a DNA polymerase inhibitor .


Synthesis Analysis

Alovudine was found to inhibit the SARS-CoV RNA-dependent RNA polymerase (RdRp) along with two other nucleotide analogues . It was also used in the preparation of radiopharmaceuticals .


Physical And Chemical Properties Analysis

Alovudine has a molar mass of 244.222 g/mol . It has a density of 1.4±0.1 g/cm3, and its index of refraction is 1.565 . It has 6 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Summary of the Application

Alovudine, along with other anti-viral agents, has been evaluated as an inhibitor of SARS-CoV RNA-dependent RNA polymerase (RdRp). The RdRp is a key component in the replication mechanism of coronaviruses .

Methods of Application

The active triphosphate form of Alovudine was incorporated by SARS-CoV RdRp in model polymerase extension experiments. This incorporation terminated further polymerase extension, effectively inhibiting the replication of the virus .

Results or Outcomes

The results demonstrated that Alovudine can inhibit the SARS-CoV RdRp, and by extension, it is expected to also inhibit the SARS-CoV-2 polymerase due to the 98% amino acid similarity of the RdRps of these two viruses .

2. Inhibition of Mitochondrial DNA Polymerase γ in Acute Myeloid Leukemia (AML)

Summary of the Application

Alovudine has been found to inhibit the mitochondrial DNA polymerase γ in AML cells. This enzyme is responsible for the replication of mitochondrial DNA, which encodes proteins that maintain oxidative phosphorylation .

Methods of Application

AML cells were treated with increasing concentrations of Alovudine. After six days of incubation, changes in mitochondrial DNA (mtDNA) and bioenergetics were measured .

Results or Outcomes

Alovudine was found to deplete mtDNA, reduce mitochondrial encoded proteins, decrease basal oxygen consumption, and decrease cell proliferation and viability in AML cells. It also promoted monocytic differentiation of AML cells .

3. Antiviral Activity in Antiretroviral-Experienced Patients

Summary of the Application

Alovudine has been found to inhibit replication of highly nucleoside reverse transcriptase inhibitor (NRTI)-resistant HIV strains in vitro .

Methods of Application

A randomized, double-blind, placebo-controlled trial was conducted investigating three doses of alovudine (0.5, 1 and 2 mg) or placebo added for 4 weeks to a failing regimen in patients with evidence of NRTI-resistant HIV strains .

Results or Outcomes

A 4-week course of alovudine 2 mg/day provided a modest but significant viral load reduction in patients harbouring viruses with a median of four TAMs .

4. Inhibition of Mitochondrial DNA Polymerase γ in Acute Myeloid Leukemia (AML)

Summary of the Application

Alovudine has been found to inhibit the mitochondrial DNA polymerase γ in AML cells .

Methods of Application

AML cells were treated with increasing concentrations of Alovudine. After six days of incubation, changes in mitochondrial DNA (mtDNA) and bioenergetics were measured .

Results or Outcomes

Alovudine was found to deplete mtDNA, reduce mitochondrial encoded proteins, decrease basal oxygen consumption, and decrease cell proliferation and viability in AML cells .

5. Inhibition of Mitochondrial DNA Polymerase γ in Acute Myeloid Leukemia (AML)

Summary of the Application

Alovudine has been found to inhibit the mitochondrial DNA polymerase γ in AML cells .

Methods of Application

AML cells were treated with increasing concentrations of Alovudine. After six days of incubation, changes in mitochondrial DNA (mtDNA) and bioenergetics were measured .

Results or Outcomes

Alovudine was found to deplete mtDNA, reduce mitochondrial encoded proteins, decrease basal oxygen consumption, and decrease cell proliferation and viability in AML cells .

6. Antiviral Activity in Antiretroviral-Experienced Patients

Summary of the Application

Alovudine has been found to inhibit replication of highly nucleoside reverse transcriptase inhibitor (NRTI)-resistant HIV strains in vitro .

Methods of Application

A randomized, double-blind, placebo-controlled trial was conducted investigating three doses of alovudine (0.5, 1 and 2 mg) or placebo added for 4 weeks to a failing regimen in patients with evidence of NRTI-resistant HIV strains .

Results or Outcomes

A 4-week course of alovudine 2 mg/day provided a modest but significant viral load reduction in patients harbouring viruses with a median of four TAMs .

properties

IUPAC Name

1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCAQJAQSWSNPQ-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046579
Record name Alovudine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alovudine

CAS RN

25526-93-6
Record name 3′-Fluorothymidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25526-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alovudine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025526936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alovudine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06198
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Alovudine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALOVUDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG53R0DWDQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alovudine
Reactant of Route 2
Alovudine
Reactant of Route 3
Alovudine
Reactant of Route 4
Alovudine
Reactant of Route 5
Alovudine
Reactant of Route 6
Alovudine

Citations

For This Compound
494
Citations
C Flexner, C Van Der Horst… - Journal of Infectious …, 1994 - academic.oup.com
… We are now analyzing these toxicities and their relationship to alovudine in depth. All subjects were followed closely for 4 weeks after stopping alovudine, and none had evidence …
Number of citations: 99 academic.oup.com
J Ghosn, AM Quinson, ND Sabo, L Cotte… - HIV …, 2007 - Wiley Online Library
… in the early trials upon prolonged exposure to alovudine. A lack of clear advantages in … caused alovudine development to be stopped [6]. However, later in vitro studies found alovudine …
Number of citations: 16 onlinelibrary.wiley.com
S Rusconi - Current Opinion in Investigational Drugs (London …, 2003 - europepmc.org
Alovudine Medivir. - Abstract - Europe PMC … Alovudine Medivir. … Medivir is developing alovudine, an anti-HIV compound for the potential treatment of drug-resistant HIV infection …
Number of citations: 9 europepmc.org
L Ståhle, E Guzenda… - JAIDS Journal of …, 1993 - journals.lww.com
… alovudine is -- 10 times as potent as zidovudine (2). The pharmacokinetic properties of alovudine … , the most important differences being that alovudine is not protein bound and has a …
Number of citations: 36 journals.lww.com
L Ståhle, N Borg - Life Sciences, 2000 - Elsevier
… of alovudine were sampled by microdialysis in order to study the transport of alovudine between the … infusion of alovudine 25mg/kg/hr after a loading dose of 25 mgkg in 5 minutes (n=4). …
Number of citations: 22 www.sciencedirect.com
D Yehudai, SU Liyanage, R Hurren, B Rizoska… - …, 2019 - ncbi.nlm.nih.gov
… alovudine reduced leukemic growth without evidence of toxicity and decreased levels of mitochondrial DNA in the leukemic cells. We also showed that alovudine … , such as alovudine, as …
Number of citations: 15 www.ncbi.nlm.nih.gov
L Ståhle - Journal of pharmacological and toxicological methods, 1994 - Elsevier
… The difference between alovudine and … alovudine was lost during perfusion was lower during coperfusion with zidovudine. We have previously found that the rates with which alovudine …
Number of citations: 13 www.sciencedirect.com
K Lindén, L Ståhle… - Pharmacology & …, 2003 - Wiley Online Library
… alovudine in order to study the influence of well‐known transport inhibitors (probenecid and quinidine) on the transport of alovudine … a subcutaneous injection of alovudine 25 mg/kg in …
Number of citations: 4 onlinelibrary.wiley.com
D Yehudai-Ofir, SU Liyanage, R Hurren, M Gronda… - Blood, 2017 - Elsevier
… effects of alovudine on the growth of AML cells in vivo . SCID mice xenografted with OCI-AML2 cells were treated with alovudine (… Therefore, we explored the effects of alovudine on the …
Number of citations: 2 www.sciencedirect.com
N Borg - 1998 - openarchive.ki.se
… decreased the alovudine concentration in the … alovudine solution at increasing concentration and quirridine administration significantly increased the microdialysis recovery of alovudine…
Number of citations: 0 openarchive.ki.se

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.